molecular formula C11H12FNO4 B2960903 5-Fluoro-2-(3-methoxypropanamido)benzoic acid CAS No. 1099091-63-0

5-Fluoro-2-(3-methoxypropanamido)benzoic acid

Cat. No.: B2960903
CAS No.: 1099091-63-0
M. Wt: 241.218
InChI Key: AVABAPDGUXETSR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is a solid substance at room temperature .

Scientific Research Applications

1. Hypoglycemic Applications

The compound is studied in the context of hypoglycemic benzoic acid derivatives. Grell et al. (1998) explored the structure-activity relationships in two series of hypoglycemic benzoic acid derivatives. One series, derived from meglitinide when the 2-methoxy was replaced by an alkyleneimino residue, showed maximum activity with specific residues. These compounds, including 5-Fluoro-2-(3-methoxypropanamido)benzoic acid, could be significant in the therapeutic management of type 2 diabetes, as indicated by their high activity compared to other compounds like sulfonylurea (Grell et al., 1998).

2. Imaging and Diagnostic Applications

The compound is relevant in imaging, particularly for the quantification of serotonin 1A receptor densities in Alzheimer's disease patients. Kepe et al. (2006) used a related compound for PET imaging, demonstrating the potential of benzoic acid derivatives, including this compound, in diagnostic applications for neurodegenerative diseases (Kepe et al., 2006).

3. Antitumor Activity

Saito et al. (1999) investigated synthetic benzamide derivatives, including this compound, for their ability to inhibit histone deacetylase (HDA), a significant target in cancer therapy. The study found that compounds like this compound exhibited marked in vivo antitumor activity against various human tumors, suggesting its potential application in novel chemotherapeutic strategies (Saito et al., 1999).

4. Synthesis of Fluorinated Heterocycles

Wu et al. (2017) explored the synthesis of fluorinated heterocycles using a compound structurally similar to this compound. This research demonstrates the relevance of such compounds in developing materials and drugs in the pharmaceutical and agrochemical industries (Wu et al., 2017).

Properties

IUPAC Name

5-fluoro-2-(3-methoxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABAPDGUXETSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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